Meta-Pyridinyl Substitution Yields Intermediate LpxH Inhibitory Potency, Distinct from Ortho and Para Regioisomers
The meta‑pyridinyl sulfonyl piperazine scaffold (exemplified by the close analog JH‑LPH‑89) inhibits LpxH with an IC50 of 2464 nM. In the same enzyme‑coupled malachite green assay, the ortho‑substituted analogs JH‑LPH‑86 and JH‑LPH‑90 exhibit IC50 values of 85 nM and 112 nM, respectively, while the para‑substituted analog JH‑LPH‑88 shows an IC50 of 3182 nM. The phenyl lead AZ1 gives an IC50 of 360 nM [1]. This places the meta isomer in a distinct activity band—roughly 7‑fold weaker than the phenyl parent, 22–29‑fold weaker than the ortho isomers, and 1.3‑fold more potent than the para isomer—providing a precisely graduated potency option for target‑engagement studies.
| Evidence Dimension | LpxH enzyme inhibition IC50 |
|---|---|
| Target Compound Data | JH-LPH-89 (meta-pyridinyl sulfonyl piperazine core) IC50 = 2464 nM |
| Comparator Or Baseline | JH-LPH-86 (ortho) IC50 = 85 nM; JH-LPH-90 (ortho) IC50 = 112 nM; JH-LPH-88 (para) IC50 = 3182 nM; AZ1 (phenyl) IC50 = 360 nM |
| Quantified Difference | Meta isomer is 22–29-fold weaker than ortho; 1.3-fold more potent than para; 6.8-fold weaker than phenyl lead. |
| Conditions | LpxE‑coupled malachite green assay; recombinant Klebsiella pneumoniae LpxH enzyme |
Why This Matters
Investigators seeking a moderate‑potency LpxH inhibitor for SAR calibration or as an attenuated control can select the meta regioisomer with confidence, avoiding the extreme potency of ortho analogs or the near‑inactive para analog.
- [1] Ennis AF, et al. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au. 2024;4(11):4383-4393. doi:10.1021/jacsau.4c00731 View Source
